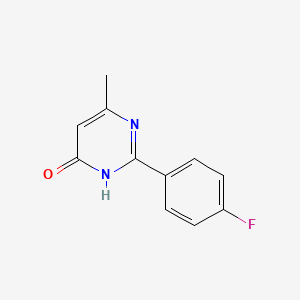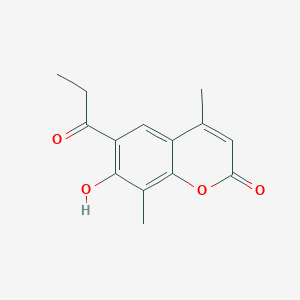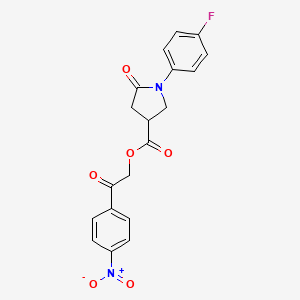
2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring, an acetamide group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of the naphthalen-1-yloxy group: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Acetylation: The naphthalen-1-yloxy compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Nitration: The acetylated product is nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.
Amidation: Finally, the nitrophenyl compound is reacted with an amine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
反応の種類
1-ナフチルオキシ-N-(3-ニトロフェニル)アセトアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンまたは他の酸化された誘導体を生成するために酸化できます。
還元: ニトロ基は、触媒の存在下または金属水素化物などの還元剤を用いて、水素ガスなどの還元剤を用いてアミノ基に還元できます。
置換: この化合物は、特にニトロ基またはアセトアミド基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 炭素上のパラジウムを用いた水素ガス、水素化ホウ素ナトリウム、水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性または酸性条件下で使用できます。
生成される主要な生成物
酸化: キノンまたは他の酸化された誘導体。
還元: アミノ誘導体。
置換: 置換されたアセトアミドまたはフェニル誘導体。
4. 科学研究への応用
1-ナフチルオキシ-N-(3-ニトロフェニル)アセトアミドは、いくつかの科学研究に適用されています。
医薬品化学: 特に抗炎症作用と抗がん作用について、創薬におけるファーマコフォアとしての可能性が研究されています。
材料科学: この化合物は、有機半導体や発光ダイオード(LED)の開発における用途について検討されています。
生物学的研究: 酵素相互作用や阻害機構を研究するための生化学的アッセイにおけるプローブとして使用されます。
工業的用途: この化合物は、染料や顔料の合成における前駆体としての可能性について検討されています。
科学的研究の応用
2-(naphthalen-1-yloxy)-N-(3-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of dyes and pigments.
作用機序
1-ナフチルオキシ-N-(3-ニトロフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。例えば、医薬品化学では、この化合物は、特定の酵素の活性部位に結合することで、基質へのアクセスとそれに続く触媒活性を阻害する可能性があります。ニトロフェニル基は、標的酵素と水素結合または疎水性相互作用を形成することで、これらの相互作用において重要な役割を果たします。
類似化合物との比較
類似化合物
- 2-(naphthalen-1-yloxy)-N-(4-nitrophenyl)acetamide
- 2-(naphthalen-1-yloxy)-N-(3-chlorophenyl)acetamide
- 2-(naphthalen-1-yloxy)-N-(3-methylphenyl)acetamide
独自性
1-ナフチルオキシ-N-(3-ニトロフェニル)アセトアミドは、フェニル環上のニトロ基の特定の位置のために独特です。これは、その化学反応性と生物活性を左右します。1-ナフチルオキシ基の存在も、独特の電子特性と立体特性を与え、さまざまな用途に役立つ化合物となっています。
特性
分子式 |
C18H14N2O4 |
|---|---|
分子量 |
322.3 g/mol |
IUPAC名 |
2-naphthalen-1-yloxy-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-14-7-4-8-15(11-14)20(22)23)12-24-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,19,21) |
InChIキー |
JFBWQUZMOVATPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-[2-({(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11110588.png)
![3-bromo-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11110594.png)

![3-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B11110600.png)
![4-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11110612.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11110614.png)
![Terephthalaldehyde 1,4-bis[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11110615.png)
![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-methoxybenzenesulfonamide](/img/structure/B11110623.png)
![N-[(4-bromophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11110627.png)


![1-(4-chlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11110646.png)
![(2S,3S,12AR)-3-Benzoyl-1-cyano-2-(3-iodophenyl)-2,3-dihydrobenzo[F]pyrrolo[1,2-A]quinolin-1(12AH)-YL cyanide](/img/structure/B11110648.png)
![4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11110670.png)
